molecular formula C18H15ClSn B032067 Triphenyl-d15-tin chloride CAS No. 358731-94-9

Triphenyl-d15-tin chloride

Cat. No.: B032067
CAS No.: 358731-94-9
M. Wt: 400.6 g/mol
InChI Key: NJVOZLGKTAPUTQ-NLOSMHEESA-M
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Description

Triphenyl-d15-tin chloride is an organotin compound with the molecular formula (C6D5)3SnCl. It is a deuterated version of triphenyltin chloride, where the hydrogen atoms in the phenyl rings are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl-d15-tin chloride can be synthesized through the reaction of triphenyltin chloride with deuterated benzene. The reaction typically involves the use of a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration processes. The starting material, triphenyltin chloride, is reacted with deuterated benzene in the presence of a suitable catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Triphenyl-d15-tin chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triphenyltin oxide.

    Reduction: It can be reduced to triphenyltin hydride.

    Substitution: It can undergo substitution reactions with nucleophiles to form different organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride are used, and the reaction is carried out under an inert atmosphere.

    Substitution: Nucleophiles such as alkyl halides or amines are used, and the reaction is carried out in an organic solvent like tetrahydrofuran.

Major Products Formed

    Oxidation: Triphenyltin oxide.

    Reduction: Triphenyltin hydride.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Triphenyl-d15-tin chloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.

    Biology: It is used in studies involving the labeling of biological molecules with deuterium for nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: It is used in the development of radiolabeled compounds for medical imaging and diagnostic purposes.

    Industry: It is used in the production of deuterated materials for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of triphenyl-d15-tin chloride involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The deuterium labeling allows for detailed studies of these interactions using techniques such as NMR spectroscopy. The compound can also participate in radical reactions, where it acts as a source of deuterated phenyl radicals.

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin chloride: The non-deuterated version of triphenyl-d15-tin chloride.

    Triphenyltin hydride: Another organotin compound with similar reactivity.

    Triphenyltin oxide: An oxidation product of this compound.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the study of reaction mechanisms and molecular interactions with greater precision compared to non-deuterated compounds.

Properties

IUPAC Name

chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1/i3*1D,2D,3D,4D,5D;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVOZLGKTAPUTQ-NLOSMHEESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487214
Record name Triphenyl-d15-tin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-94-9
Record name Stannane, chlorotri(phenyl-d5)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358731-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyl-d15-tin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 358731-94-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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